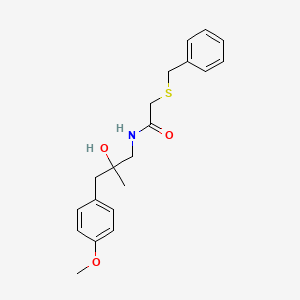

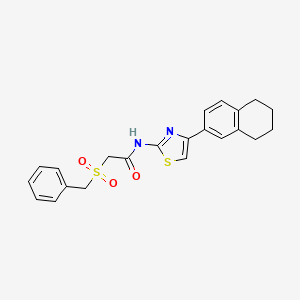

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid

Overview

Description

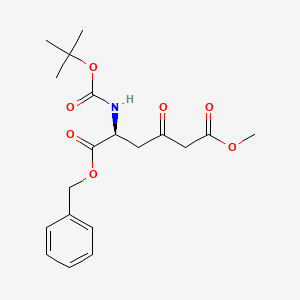

The compound of interest, 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid, is a derivative of the pyrazole class of compounds, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, providing insights into the general behavior and properties of such compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by functionalization at various positions on the ring. For instance, 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was synthesized from diethyl oxalate and 2-pentanone with a total yield of 73.26% . Similarly, 1-methyl-pyrazole-3-carboxylic acid was obtained through oxidation and methylation of 3-methylpyrazole . These methods suggest that the synthesis of 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid could potentially follow a similar pathway involving ester condensation, cyclization, and hydrolysis steps.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the structure of a 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivative was elucidated using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . These techniques could be applied to determine the structure of 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid, ensuring the correct identification of the functional groups and overall molecular conformation.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including functionalization and the formation of amides and esters. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and carboxylates has been reported . The reactivity of the pyrazole ring allows for the introduction of different substituents, which can significantly alter the compound's physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and stability. Thermo gravimetric analysis and DFT calculations provide insights into the thermal stability and electronic structure of these compounds . Additionally, the optical properties, such as UV-vis absorption and fluorescence, can be studied to understand the electronic transitions within the molecule .

Scientific Research Applications

Analgesic and Anti-Inflammatory Agents

- Research on related pyrazole compounds has identified their potential as analgesic and anti-inflammatory agents. A study synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, revealing significant analgesic and anti-inflammatory activities. These compounds, including 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, showed promise as novel agents with low ulcerogenic potential, suggesting a potential pathway for developing new therapeutic agents in this chemical class (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Antibacterial Activity

- The antibacterial properties of pyrazole derivatives have been investigated, with a study focusing on 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives. These compounds displayed inhibitory effects on the growth of bacteria such as Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida. This research highlights the potential of pyrazole derivatives as antibacterial agents (Akbas, Berber, Şener, & Hasanov, 2005).

Structural and Spectral Investigations

- A study conducted on a similar pyrazole derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, utilized a combined experimental and theoretical approach. It involved characterization through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. These investigations are critical for understanding the structural and spectral properties of pyrazole derivatives, which can inform their potential applications in various scientific fields (Viveka et al., 2016).

Synthesis and Catalysis

- The synthesis of novel azides and triazoles based on 1H-pyrazole-3-carboxylic acids has been explored. This research aimed at creating new ligands with potential applications in medicinal chemistry and metal complex catalysis. It involved developing methods for synthesizing N-unsubstituted azido-pyrazole carboxylic acids and their subsequent use in [3+2] cycloaddition reactions (Dalinger et al., 2020).

Coordination Chemistry

- The coordination and chelation properties of pyrazole-dicarboxylate acid derivatives were studied, leading to the synthesis of novel mononuclear CuII/CoII coordination complexes. This research is significant for the development of new materials in coordination chemistry and potentially for applications in catalysis (Radi et al., 2015).

Molecular Docking and Anticancer Research

- Pyrazole derivatives have been studied for their potential anticancer properties. Molecular docking studies of these compounds, including various pyrazole-carboxylic acids, have indicated potential binding interactions with target proteins, suggesting a route for developing new anticancer therapies (Reddy et al., 2022).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)3-4-7-5-8(9(12)13)11-10-7/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBFZIBBKPFHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC(=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3005582.png)

![2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B3005587.png)

![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)

![N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide](/img/structure/B3005593.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3005601.png)